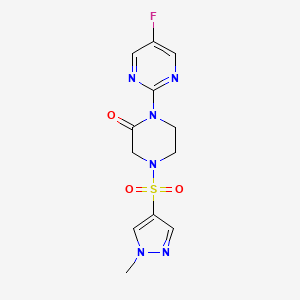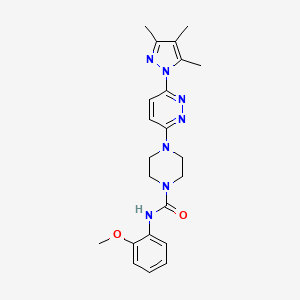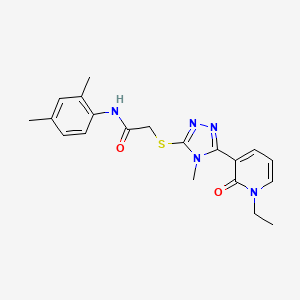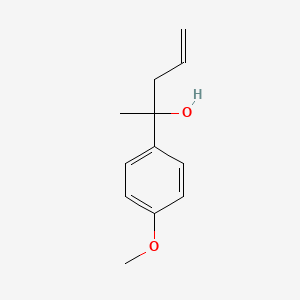
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves the inhibition of several enzymes, including PARP-1, CDKs, and ATR. This inhibition leads to the disruption of various cellular processes such as DNA repair, cell cycle regulation, and inflammation, ultimately resulting in the death of cancer cells and suppression of inflammation.
Biochemical and Physiological Effects:
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and suppress the immune response. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one in lab experiments include its potent inhibitory activity against several enzymes, its favorable pharmacokinetic profile, and its low toxicity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one. These include:
1. Further studies to determine its efficacy and safety in humans
2. Investigation of its potential applications in the treatment of other diseases such as autoimmune diseases and neurodegenerative diseases
3. Development of more potent and selective inhibitors of the enzymes targeted by 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one
4. Investigation of its potential use in combination with other drugs for enhanced therapeutic effects.
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one is a promising compound with potential applications in the treatment of various diseases. Its potent inhibitory activity against several enzymes, favorable pharmacokinetic profile, and low toxicity make it an attractive candidate for further research. However, further studies are needed to determine its efficacy and safety in humans and to explore its potential applications in combination with other drugs.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one involves several steps, including the reaction of 5-Fluoropyrimidine-2-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 1-methyl-4-piperidone and sulfonyl chloride. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit several enzymes, including PARP-1, CDKs, and ATR, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and inflammation.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O3S/c1-17-7-10(6-16-17)23(21,22)18-2-3-19(11(20)8-18)12-14-4-9(13)5-15-12/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERVYHSSGFYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(1-methylpyrazol-4-yl)sulfonylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B3008423.png)



![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3008428.png)
![(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3008434.png)
![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)
![2-Chloro-1-[4-(2,2-difluoroethyl)-3-ethylpiperazin-1-yl]ethanone](/img/structure/B3008436.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)
![1,7-dimethyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008442.png)
![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3008444.png)